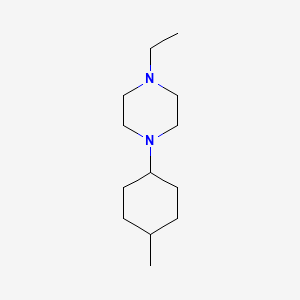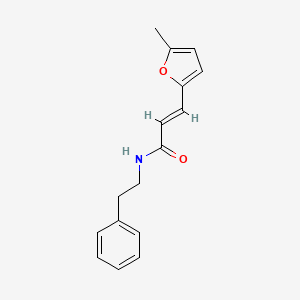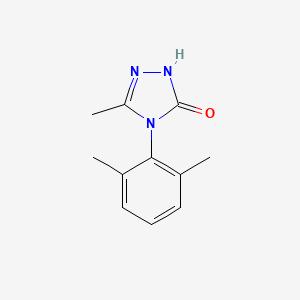![molecular formula C13H16N4O2S B5714857 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole, also known as TBNAT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TBNAT is a nitrotriazole derivative that has shown promising results in various biological applications, including antimicrobial, antitumor, and anti-inflammatory activities.
作用機序
The mechanism of action of 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole is still not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of enzymes involved in various biological pathways. For example, this compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In antimicrobial activity, this compound has been found to disrupt the cell membrane of bacteria, leading to cell death. In antitumor activity, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. In anti-inflammatory activity, this compound has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
実験室実験の利点と制限
One of the main advantages of 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. This compound has also shown promising results in antitumor and anti-inflammatory activities. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain biological applications.
将来の方向性
There are several future directions for the research and development of 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound to further understand its biological activities. Additionally, the development of this compound derivatives with improved solubility and bioavailability may lead to the discovery of new drug candidates for the treatment of various diseases.
合成法
The synthesis of 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole involves the reaction of 4-tert-butylthiophenol with 1-methyl-3-nitro-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-90°C. The product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole has shown promising results in various biological applications. In antimicrobial activity, this compound has been found to be effective against a wide range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This compound has also shown antifungal activity against Candida albicans. In antitumor activity, this compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In anti-inflammatory activity, this compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
特性
IUPAC Name |
5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)9-5-7-10(8-6-9)20-12-14-11(17(18)19)15-16(12)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDBJKNHOOVDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=NC(=NN2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)



![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)


![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)